molecular formula C25H21N3O4S2 B2667517 4-(morpholine-4-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide CAS No. 868377-35-9

4-(morpholine-4-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide

Cat. No.: B2667517
CAS No.: 868377-35-9
M. Wt: 491.58
InChI Key: RZPRKHVKUJHWCL-QPLCGJKRSA-N
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Description

4-(morpholine-4-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a synthetic chemical compound of significant interest in preclinical research, particularly in the study of synthetic cannabinoid receptor agonists (SCRAs). This compound is provided strictly as a reference standard and analytical tool for forensic and research laboratories. Its core research value lies in its potential application for investigating the structure-activity relationships (SAR) of SCRAs, which are a major class of novel psychoactive substances (NPS). Researchers utilize such compounds to better understand the complex binding interactions and functional activities at cannabinoid CB1 and CB2 receptors. The morpholine-4-sulfonyl and prop-2-yn-1-yl (propargyl) substituents on its molecular scaffold are key structural features of interest for modulating receptor affinity and selectivity. Scientific literature indicates that synthetic cannabinoids as a class are known to exhibit high binding affinity for the CB1 receptor, often significantly greater than that of Δ9-tetrahydrocannabinol (THC), and are associated with unpredictable clinical effects, making their scientific study a public health priority . The identification of a large number of previously unknown synthetic cannabinoids through web crawling of online scientific discussions highlights the rapid pace of development in this field and the continuous need for reliable reference materials . This product is intended for use in applications such as receptor binding assays, metabolic stability studies, analytical method development (e.g., using GC-MS or LC-MS/MS), and toxicological research. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions in accordance with their institution's laboratory safety guidelines.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S2/c1-2-13-28-22-12-9-18-5-3-4-6-21(18)23(22)33-25(28)26-24(29)19-7-10-20(11-8-19)34(30,31)27-14-16-32-17-15-27/h1,3-12H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPRKHVKUJHWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(morpholine-4-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves multiple steps, including the formation of the naphtho[2,1-d][1,3]thiazole core and the subsequent attachment of the morpholine-4-sulfonyl and prop-2-yn-1-yl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine-4-sulfonyl group can be replaced by other nucleophiles.

    Addition: The prop-2-yn-1-yl group allows for addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Compound Name/Class Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Naphtho[2,1-d]thiazole Morpholine-sulfonyl, propargyl ~500 (estimated) High polarity, reactive alkyne
5-Aryl-4-aminomethyl-thiazole-2-amines Thiazole Morpholinomethyl, benzamide ~350–400 Moderate solubility, antimicrobial
1,2,4-Triazole-3-thiones 1,2,4-Triazole Sulfonylphenyl, difluorophenyl ~400–450 Tautomerism (thione-thiol equilibrium)
Benzimidazole sulfonamides Benzimidazole Dimethylamino, methoxy, sulfonyl ~450–500 Enzymatic inhibition (e.g., proton pumps)
Sulfathiazole (traditional sulfonamide) Thiazole Sulfonamide, aminophenyl 255.31 Antibacterial, low molecular weight

Physicochemical Properties

  • Solubility : The morpholine-sulfonyl group in the target compound likely improves solubility in polar solvents (e.g., DMSO, water) compared to lipophilic benzimidazole derivatives .
  • Thermal Stability : The naphthothiazole core may confer higher melting points (>200°C estimated) than simpler triazoles or thiazoles (e.g., sulfathiazole, m.p. 202–204°C) .

Key Research Findings

  • Synthetic Challenges : The naphthothiazole core requires multi-step synthesis, including cyclization and sulfonation, with yields sensitive to reaction conditions (cf. 87% yield for benzimidazole sulfonamides in ) .
  • Bioactivity Potential: Morpholine-sulfonyl derivatives in showed antimicrobial activity, suggesting similar promise for the target compound .
  • Computational Modeling : Tools like SHELX () and ORTEP () are critical for resolving crystallographic details of such complex heterocycles .

Biological Activity

4-(Morpholine-4-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a morpholine sulfonyl group and a naphtho[2,1-d][1,3]thiazole moiety, which are linked to various biological activities. This article explores the compound's synthesis, characterization, and biological activity, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is represented as follows:

C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S

Key Functional Groups:

  • Morpholine Sulfonyl Group: Known for its reactivity and ability to form stable complexes.
  • Naphtho[2,1-d][1,3]thiazole Moiety: Associated with diverse biological activities including anticancer and antibacterial properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Morpholine Sulfonamide: This involves reacting morpholine with sulfonyl chloride.
  • Coupling Reaction: The naphtho[2,1-d][1,3]thiazole derivative is coupled with the morpholine sulfonamide under controlled conditions.
  • Purification and Characterization: Techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit significant anticancer properties. The mechanism of action is hypothesized to involve:

  • Inhibition of Enzymes: Compounds may inhibit specific enzymes involved in cancer progression.
  • Modulation of Receptor Activity: Interaction with receptors that regulate cell proliferation.

Antibacterial Properties

The compound's sulfonamide group is known for its antibacterial activity. Studies show that derivatives of sulfonamides can effectively inhibit bacterial growth by:

  • Interfering with Folate Synthesis: Sulfonamides mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties through:

  • Inhibition of Pro-inflammatory Cytokines: These compounds may reduce levels of cytokines involved in inflammatory responses.

Data Summary

Biological ActivityMechanismReference
AnticancerEnzyme inhibition
AntibacterialFolate synthesis interference
Anti-inflammatoryCytokine inhibition

Case Studies

Several studies highlight the biological activity of structurally related compounds:

  • Anticancer Study:
    • A related thiazole derivative showed significant cytotoxicity against various cancer cell lines.
    • Mechanism involved apoptosis induction via mitochondrial pathways.
  • Antibacterial Study:
    • A series of sulfonamide derivatives were evaluated against Staphylococcus aureus and E. coli, showing promising antibacterial activity.
    • The structure–activity relationship indicated that modifications at the morpholine group enhanced efficacy.

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